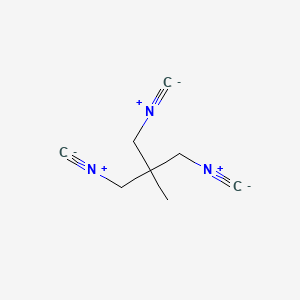
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is a unique compound characterized by the presence of multiple isocyanide groups. This compound is notable for its symmetrical structure and high functional group tolerance, making it a valuable target in synthetic chemistry. The isocyanide group is highly versatile and finds applications in various fields, including organic, inorganic, metalorganic, and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane involves a multi-step process starting from pentaerythritol tetrabromide. The key steps include nucleophilic substitution, reduction, and dehydration reactions :
Nucleophilic Substitution: Pentaerythritol tetrabromide reacts with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide compound is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Dehydration: The tetraamine undergoes dehydration with ethyl formate to form the tetraformamide, which is then dehydrated to produce the final tetraisocyanide compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .
化学反応の分析
Types of Reactions
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane undergoes various types of reactions, including:
Multicomponent Reactions (MCRs): The compound is particularly useful in Ugi and Passerini reactions, which involve the formation of complex molecules from multiple reactants in a single step.
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Ugi Reaction: Typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide under mild conditions.
Passerini Reaction: Involves an aldehyde, a carboxylic acid, and an isocyanide, usually carried out at room temperature.
Major Products
The major products formed from these reactions are complex organic molecules, including dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) .
科学的研究の応用
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane is primarily based on its ability to participate in multicomponent reactions. The isocyanide groups act as nucleophiles, reacting with electrophiles to form stable intermediates that lead to the formation of complex products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
類似化合物との比較
Similar Compounds
Tris(2-isocyanoethyl)amine: A compound with three isocyanide groups, used in the synthesis of complex supramolecules.
Other Tetraisocyanides: Only a few organic tetraisocyanides have been synthesized, including those with different substituents on the central carbon atom.
Uniqueness
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is unique due to its symmetrical structure and high functional group tolerance. This makes it particularly valuable in multicomponent reactions, where it can form a wide variety of complex products with high efficiency .
特性
CAS番号 |
133360-69-7 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane |
InChI |
InChI=1S/C8H9N3/c1-8(5-9-2,6-10-3)7-11-4/h5-7H2,1H3 |
InChIキー |
USRLHGTZQFPUDY-UHFFFAOYSA-N |
正規SMILES |
CC(C[N+]#[C-])(C[N+]#[C-])C[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


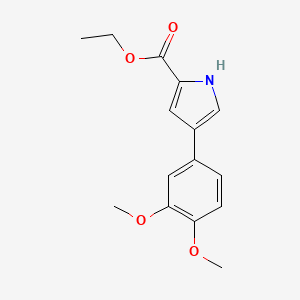
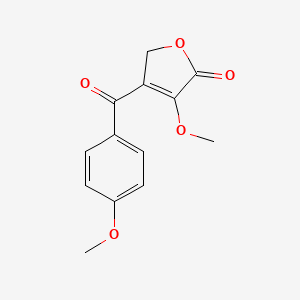
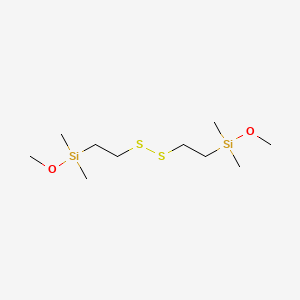
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
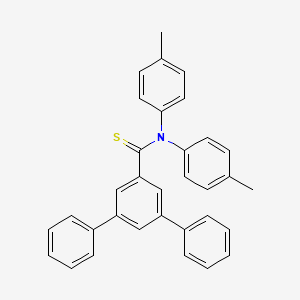

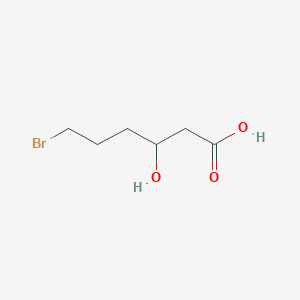

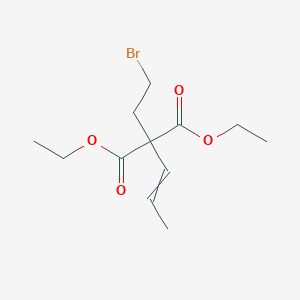
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
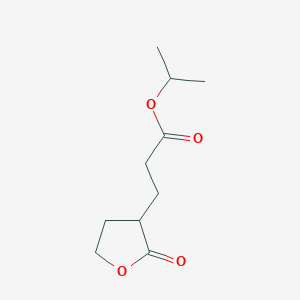
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
